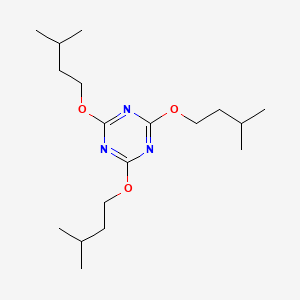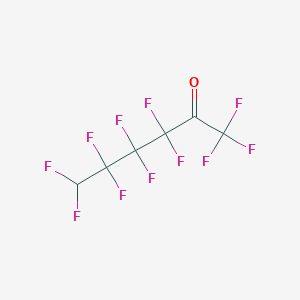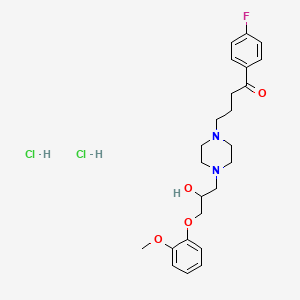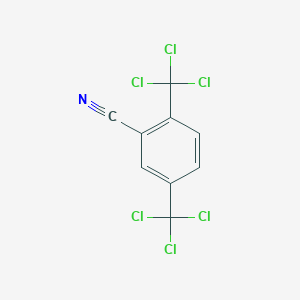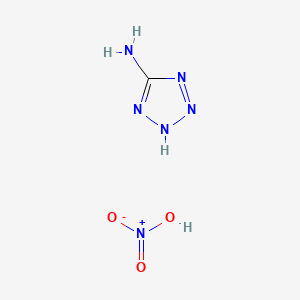![molecular formula C12H7IN2 B14671807 [3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile CAS No. 41122-40-1](/img/structure/B14671807.png)
[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile: is an organic compound characterized by the presence of an iodophenyl group attached to a prop-2-en-1-ylidene moiety, which is further connected to a propanedinitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile typically involves the reaction of 2-iodobenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 2-iodobenzaldehyde reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-ylidene moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other reduced forms.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the nitrile groups.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Due to its unique structure, it can be used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Medicine:
Drug Development: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development and medicinal chemistry research.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of [3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparación Con Compuestos Similares
- [3-(2-Bromophenyl)prop-2-en-1-ylidene]propanedinitrile
- [3-(2-Chlorophenyl)prop-2-en-1-ylidene]propanedinitrile
- [3-(2-Fluorophenyl)prop-2-en-1-ylidene]propanedinitrile
Comparison:
- Uniqueness: The presence of the iodine atom in [3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile imparts unique reactivity compared to its bromine, chlorine, and fluorine analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s reactivity and interactions with other molecules.
- Reactivity: The iodine atom can participate in specific substitution reactions that may not be as favorable with bromine, chlorine, or fluorine, making the iodinated compound more versatile in certain synthetic applications.
Propiedades
Número CAS |
41122-40-1 |
|---|---|
Fórmula molecular |
C12H7IN2 |
Peso molecular |
306.10 g/mol |
Nombre IUPAC |
2-[3-(2-iodophenyl)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C12H7IN2/c13-12-7-2-1-5-11(12)6-3-4-10(8-14)9-15/h1-7H |
Clave InChI |
ASIVRQPEFVJVJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CC=C(C#N)C#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


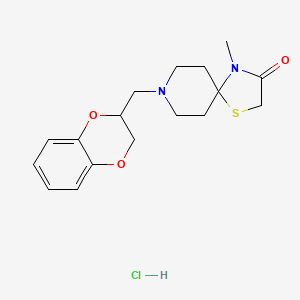
![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)
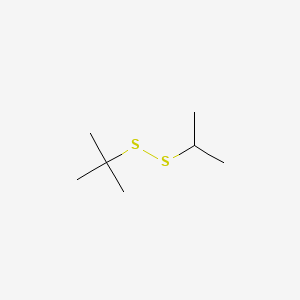
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
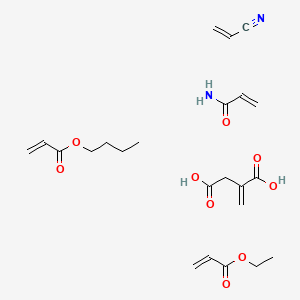
![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)
![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
